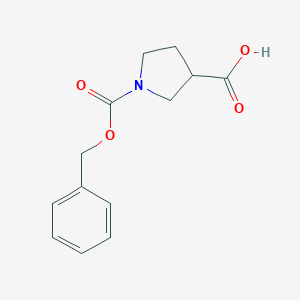

1-N-Cbz-pyrrolidine-3-carboxylic acid

描述

The exact mass of the compound 1-N-Cbz-pyrrolidine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-N-Cbz-pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-N-Cbz-pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSASVUTVTRNJHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940349 | |

| Record name | 1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188527-21-1 | |

| Record name | 1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 188527-21-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Synthesis of 1-N-Cbz-pyrrolidine-3-carboxylic acid: A Technical Guide

Foreword: The Strategic Importance of a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug development, the pyrrolidine ring stands out as a "privileged scaffold." Its prevalence in a vast array of natural products and clinically successful pharmaceuticals underscores its unique conformational and functional properties that allow for potent and selective interactions with biological targets.[1][2] Among the myriad of functionalized pyrrolidines, 1-N-Cbz-pyrrolidine-3-carboxylic acid is a cornerstone building block. The carbobenzyloxy (Cbz) protecting group renders the nitrogen atom non-nucleophilic, enabling precise modifications at the carboxylic acid moiety, while the inherent chirality of the molecule is pivotal for stereospecific recognition by enzymes and receptors.[3]

This technical guide provides an in-depth exploration of the primary synthetic pathways to 1-N-Cbz-pyrrolidine-3-carboxylic acid, designed for researchers, scientists, and drug development professionals. Beyond a mere recitation of protocols, this document elucidates the mechanistic underpinnings and strategic considerations that guide the selection of a particular synthetic route, empowering the reader to make informed decisions in their own research endeavors.

I. Direct N-Protection: The Workhorse Approach

The most straightforward and frequently employed synthesis of 1-N-Cbz-pyrrolidine-3-carboxylic acid involves the direct protection of the commercially available pyrrolidine-3-carboxylic acid. This method is valued for its simplicity, efficiency, and scalability.

A. The Underlying Chemistry: Schotten-Baumann Conditions

The reaction proceeds via a classic Schotten-Baumann acylation. The secondary amine of pyrrolidine-3-carboxylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[3]

B. Experimental Protocol: A Validated Procedure

Objective: To synthesize 1-N-Cbz-pyrrolidine-3-carboxylic acid via direct N-protection.

Materials:

-

Pyrrolidine-3-carboxylic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Dissolution: Dissolve pyrrolidine-3-carboxylic acid (1.0 eq) in a 2:1 mixture of THF and water.

-

Basification: Add sodium bicarbonate (2.0 eq) to the solution and cool to 0 °C in an ice bath.

-

Cbz-Cl Addition: Slowly add benzyl chloroformate (1.5 eq) dropwise to the cooled solution, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent in vacuo.

-

-

Purification: Purify the resulting residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 1-N-Cbz-pyrrolidine-3-carboxylic acid as a white powder.

C. Causality and Optimization

-

Choice of Base: Sodium bicarbonate is a mild base, suitable for this reaction. Stronger bases like sodium hydroxide can also be used, but care must be taken to avoid hydrolysis of the benzyl chloroformate.

-

Solvent System: The biphasic THF/water system ensures that both the starting material and reagents remain in solution.

-

Temperature Control: The initial cooling to 0 °C is crucial to control the exothermicity of the reaction and minimize side reactions.

II. Asymmetric Synthesis: The Enantioselective Frontier

For many pharmaceutical applications, obtaining a single enantiomer of 1-N-Cbz-pyrrolidine-3-carboxylic acid is paramount. Asymmetric synthesis provides a direct route to enantiomerically pure products, bypassing the need for chiral resolution.

A. Organocatalytic Asymmetric Michael Addition: A Powerful Strategy

A prominent strategy for the asymmetric synthesis of the pyrrolidine ring is the organocatalytic enantioselective Michael addition. This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral small organic molecule.[4][5][6]

Mechanism in Focus:

The catalytic cycle typically involves the formation of a chiral enamine intermediate from the reaction of a chiral secondary amine catalyst (often a pyrrolidine derivative itself) with a carbonyl donor. This enamine then attacks the Michael acceptor in a stereocontrolled fashion, dictated by the steric environment of the catalyst. Subsequent hydrolysis regenerates the catalyst and releases the enantiomerically enriched product.[7]

Diagram: Organocatalytic Michael Addition for Pyrrolidine Synthesis

Caption: Workflow for the asymmetric synthesis of pyrrolidine-3-carboxylic acid derivatives.

B. Experimental Protocol: A Two-Step Synthesis

This protocol describes the synthesis of a substituted pyrrolidine-3-carboxylic acid derivative, which can then be N-protected.

Objective: To synthesize an enantiomerically enriched pyrrolidine-3-carboxylic acid derivative via organocatalytic Michael addition.[4]

Step 1: Michael Addition

Materials:

-

4-Alkyl-substituted 4-oxo-2-enoate

-

Nitroalkane

-

Chiral organocatalyst (e.g., a derivative of proline or another chiral amine)

-

Anhydrous solvent (e.g., toluene, CH₂Cl₂)

Methodology:

-

To a solution of the 4-oxo-2-enoate (1.0 eq) and the chiral organocatalyst (0.1 eq) in the anhydrous solvent, add the nitroalkane (1.2 eq) at the optimized temperature (often ambient or sub-ambient).

-

Stir the reaction until completion, as monitored by TLC.

-

Purify the Michael adduct by column chromatography.

Step 2: Reductive Cyclization

Materials:

-

Michael adduct from Step 1

-

Palladium on carbon (Pd/C)

-

Hydrogen source (e.g., H₂ gas)

-

Methanol (MeOH)

Methodology:

-

Dissolve the Michael adduct in methanol.

-

Add Pd/C (10 mol%).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

-

Upon completion, filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the pyrrolidine-3-carboxylic acid derivative.

C. Key Considerations for Stereocontrol

-

Catalyst Choice: The structure of the chiral organocatalyst is the primary determinant of the enantioselectivity.

-

Reaction Conditions: Temperature, solvent, and the presence of additives can significantly influence both the yield and the enantiomeric excess (ee).

III. Synthesis from the Chiral Pool: Nature's Starting Blocks

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products. For pyrrolidine synthesis, L-proline and L-4-hydroxyproline are invaluable starting materials.[1] This approach leverages the inherent chirality of the starting material to produce enantiopure targets.

A. From L-4-Hydroxyproline: A Multi-step Transformation

A common route involves the conversion of L-4-hydroxyproline to the desired 3-substituted pyrrolidine. This typically requires several steps, including protection of the amine and carboxylic acid, modification of the hydroxyl group, and subsequent functional group interconversions. While this can be a longer route, it offers excellent control over stereochemistry.

Diagram: Chiral Pool Synthesis Pathway

Caption: A generalized workflow for synthesizing the target from L-4-hydroxyproline.

IV. Intramolecular Aza-Michael Addition: A Cyclization Approach

Another elegant strategy for constructing the pyrrolidine ring is through an intramolecular aza-Michael addition.[8][9] In this approach, an acyclic precursor containing both a nucleophilic amine and a Michael acceptor is synthesized. Upon treatment with a base or a catalyst, the amine attacks the activated double bond, leading to the formation of the five-membered ring.

A. Mechanistic Principles

The success of this reaction hinges on the regioselectivity of the cyclization (5-exo-trig vs. 6-endo-trig), which is generally favored to form the five-membered ring according to Baldwin's rules. The stereochemistry of the newly formed chiral centers can be controlled by the chirality of the starting material or by using a chiral catalyst.

V. Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends on several factors, including the desired scale, the required enantiopurity, and the availability of starting materials.

| Pathway | Advantages | Disadvantages | Typical Yield | Stereocontrol |

| Direct N-Protection | Simple, high-yielding, scalable. | Requires racemic or enantiopure starting material. | >90% | Dependent on starting material. |

| Organocatalytic Michael Addition | High enantioselectivity, convergent. | Can require optimization of catalyst and conditions. | 60-90% (over two steps) | Excellent (often >95% ee). |

| Chiral Pool Synthesis | Excellent stereocontrol. | Can be multi-step, lower overall yield. | Variable (depends on the number of steps). | Excellent (derived from starting material). |

| Intramolecular Aza-Michael | Efficient ring formation. | Synthesis of the acyclic precursor can be complex. | Variable | Good to excellent, depending on the substrate. |

VI. Conclusion and Future Perspectives

The synthesis of 1-N-Cbz-pyrrolidine-3-carboxylic acid is a well-established field with a variety of robust and reliable methods. For large-scale production where the racemic or an enantiopure starting material is available, direct N-protection remains the most economical choice. However, for the de novo synthesis of enantiomerically pure compounds, particularly for the creation of novel analogs, organocatalytic asymmetric methods offer a powerful and flexible platform.

Future research will likely focus on the development of even more efficient and selective catalysts, as well as the application of novel synthetic methodologies such as C-H activation to further streamline the synthesis of this important chiral building block. The continued innovation in the synthesis of pyrrolidine derivatives will undoubtedly fuel the discovery of the next generation of therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-1-Cbz-pyrrolidine-3-carboxylic Acid|CAS 192214-06-5 [benchchem.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. | Semantic Scholar [semanticscholar.org]

- 9. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

physicochemical properties of 1-N-Cbz-pyrrolidine-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 1-N-Cbz-pyrrolidine-3-carboxylic acid

This document serves as a comprehensive technical guide on the core . Intended for researchers, medicinal chemists, and drug development professionals, this guide moves beyond a simple recitation of data. It provides a foundational understanding of why these properties are critical and how they are reliably determined, empowering scientists to leverage this versatile building block to its fullest potential in complex synthetic endeavors.

Introduction: The Strategic Value of a Constrained Scaffold

In the intricate world of rational drug design, the selection of starting materials is a critical determinant of success. 1-N-Cbz-pyrrolidine-3-carboxylic acid, available as both (R) and (S) enantiomers, is a premier chiral building block. Its value stems from the confluence of three key structural features:

-

A Conformationally Rigid Pyrrolidine Ring: This saturated five-membered heterocycle introduces a degree of three-dimensional structure that is often essential for high-affinity and selective interactions with biological targets like enzymes and receptors.[1]

-

A Versatile Carboxylic Acid Handle: The -COOH group is a cornerstone of synthetic chemistry, providing a reactive site for amide bond formation, esterification, and other crucial transformations in the assembly of complex molecules.

-

A Robust N-Protecting Group: The carbobenzyloxy (Cbz or Z) group effectively masks the nucleophilicity and basicity of the ring nitrogen, preventing unwanted side reactions.[2] Its renowned stability across a wide range of reaction conditions, coupled with its reliable removal via catalytic hydrogenolysis, makes it an ideal choice for multi-step syntheses.[2]

A deep understanding of this molecule's physicochemical properties is not merely academic; it is a practical necessity for optimizing reaction conditions, predicting biological behavior, and ensuring the reproducibility of experimental outcomes.

Core Physicochemical Data

The fundamental properties of 1-N-Cbz-pyrrolidine-3-carboxylic acid are summarized below. It is crucial to note the specific enantiomer when sourcing materials, as stereochemistry is paramount in biological applications.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₅NO₄ | [3][4] |

| Molecular Weight | 249.26 g/mol | [3][4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 96-98 °C ((S)-enantiomer) | [5] |

| Boiling Point (Predicted) | 432.3 °C at 760 mmHg | [5][6] |

| Density (Predicted) | 1.309 g/cm³ | [5][6] |

| pKa (Predicted) | 4.46 | [5] |

| LogP (Predicted) | 1.67 | [6] |

| CAS Number | 192214-06-5 ((R)-enantiomer) | [3][6] |

| CAS Number | 192214-00-9 ((S)-enantiomer) | [4][5] |

Solubility Profile: The Foundation of Reactivity and Formulation

Solubility dictates nearly every aspect of a compound's utility, from the choice of reaction solvent to its behavior in biological assays. The "like dissolves like" principle is a useful starting point for understanding this compound's behavior.[7] The polar carboxylic acid group imparts some aqueous solubility, while the larger, non-polar Cbz and pyrrolidine framework favors solubility in organic solvents.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method remains the gold standard for determining equilibrium solubility.[7] Its power lies in its simplicity and its direct measurement of a saturated state, providing a definitive solubility value under specific conditions.

Caption: Workflow for determining equilibrium solubility.

Detailed Step-by-Step Methodology:

-

System Preparation: Add an excess of 1-N-Cbz-pyrrolidine-3-carboxylic acid to a clear glass vial. The use of a significant excess is the cornerstone of this protocol, as it guarantees that the solution will reach saturation.

-

Solvent Addition: Accurately dispense a known volume of the test solvent (e.g., purified water, phosphate-buffered saline) into the vial.

-

Equilibration: Tightly seal the vial and place it in an orbital shaker or rotator within a temperature-controlled incubator (typically 25 °C or 37 °C). Allow the mixture to equilibrate for at least 24 hours. This extended period ensures that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states.[7]

-

Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. For finer particles, centrifugation at a moderate speed can be used to create a clear supernatant.

-

Sample Clarification: Carefully withdraw an aliquot of the clear supernatant. This sample must be immediately filtered through a 0.22 µm syringe filter to remove any microscopic particulate matter, which would otherwise lead to a gross overestimation of solubility.

-

Quantification: Analyze the concentration of the compound in the filtered sample using a validated analytical method, typically reverse-phase HPLC with UV detection, by comparing the result against a standard curve of known concentrations.

Acidity Constant (pKa): Governing Ionization and Interaction

The pKa is a measure of the acidity of the carboxylic acid group. It defines the pH at which the compound exists as a 50:50 mixture of its neutral (protonated) and anionic (deprotonated) forms.[8] This property is critical as it dictates the charge state of the molecule in different environments, profoundly influencing its solubility, membrane permeability, and potential to form ionic bonds with biological targets. Given its structure, the pKa is predicted to be approximately 4.46.[5]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for empirically determining pKa values.[9] The protocol is self-validating because the pKa is derived directly from the titration curve's half-equivalence point, where pH = pKa.[8][10]

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Step-by-Step Methodology:

-

Preparation: Accurately prepare a solution of the compound (e.g., 0.01 M) in purified water. Prepare and standardize a titrant solution of a strong base, typically ~0.1 M NaOH.

-

Calibration: Calibrate a pH meter using at least two, and preferably three, standard buffers that bracket the expected pKa (e.g., pH 4.0, 7.0, and 10.0). This step is critical for the trustworthiness of the pH measurements.[9]

-

Titration: Place a known volume of the acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode. Add the standardized NaOH solution in small, precise increments using a burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

-

pKa Determination: Identify the equivalence point, which is the point of maximum slope on the titration curve (the center of the inflection). The volume of NaOH at this point is the equivalence volume (Veq). The volume at the half-equivalence point is Veq/2. The pKa is the pH value on the curve that corresponds to this half-equivalence volume.[8]

Stability and Storage: Preserving Compound Integrity

The long-term stability of 1-N-Cbz-pyrrolidine-3-carboxylic acid is excellent under appropriate conditions. However, awareness of potential degradation pathways is key to preserving its purity.

-

Storage Conditions: For long-term storage, the compound should be kept in a tightly sealed container at low temperatures (-20°C is recommended) under an inert atmosphere (e.g., nitrogen or argon).[2] Standard laboratory conditions of 2-8°C are suitable for short-term use.[5][6]

-

Chemical Stability: The Cbz group is generally stable to many acidic and basic conditions.[2] However, it is susceptible to cleavage by catalytic hydrogenolysis (e.g., H₂, Pd/C). Hydrolysis of the carbamate can occur under strongly acidic or basic conditions, especially at elevated temperatures. Storing in anhydrous aprotic solvents is recommended to prevent hydrolysis.[2]

Conclusion: An Empowered Approach to Synthesis

1-N-Cbz-pyrrolidine-3-carboxylic acid is more than just a chemical on a shelf; it is a strategic tool for constructing molecular complexity. A thorough, practical understanding of its physicochemical properties—solubility, pKa, and stability—is the mark of an experienced scientist. By employing the robust, self-validating protocols detailed in this guide, researchers can ensure the reliability of their results, streamline their synthetic workflows, and accelerate the journey from a simple building block to a novel therapeutic candidate.

References

- EXPERIMENT 1 DETERMIN

- Experiment: Solubility of Organic & Inorganic Compounds.Google Search.

-

(R)-1-Cbz-pyrrolidine-3-carboxylic acid | C13H15NO4 | CID 25418128. PubChem.[Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.[Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.Google Search.

-

(R)-1-N-Cbz-Pyrrolidine-3-carboxylic acid | CAS#:192214-06-5. Chemsrc.[Link]

- Solubility of Organic Compounds.Google Search.

- Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.Google Search.

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.[Link]

-

(3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. PubChem.[Link]

-

Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education.[Link]

-

Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by. Lifescience Global.[Link]

-

(PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. ResearchGate.[Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.[Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. (R)-1-Cbz-pyrrolidine-3-carboxylic Acid|CAS 192214-06-5 [benchchem.com]

- 3. (R)-1-Cbz-pyrrolidine-3-carboxylic acid | C13H15NO4 | CID 25418128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 192214-00-9 CAS MSDS ((S)-1-Cbz-pyrrolidine-3-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. CAS#:192214-06-5 | (R)-1-N-Cbz-Pyrrolidine-3-carboxylic acid | Chemsrc [chemsrc.com]

- 7. youtube.com [youtube.com]

- 8. web.williams.edu [web.williams.edu]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-N-Cbz-pyrrolidine-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the chemical identity, synthesis, and critical applications of 1-N-Cbz-pyrrolidine-3-carboxylic acid, a key building block in modern medicinal chemistry.

Introduction: The Significance of a Constrained Scaffold

1-N-Cbz-pyrrolidine-3-carboxylic acid is a protected, non-proteinogenic amino acid analogue. Its defining feature is the pyrrolidine ring, a five-membered saturated heterocycle. In drug design, the incorporation of such rigid structures is a powerful strategy. The non-planar, three-dimensional nature of the pyrrolidine scaffold allows for a more efficient and specific exploration of pharmacophore space compared to flat, aromatic systems[1][2]. This conformational constraint reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.

The Carbobenzyloxy (Cbz or Z) group attached to the nitrogen atom is a crucial feature. It functions as a robust carbamate protecting group, rendering the amine non-nucleophilic and non-basic. This chemical stability is vital, preventing the nitrogen from engaging in undesired side reactions during the chemical modification of the carboxylic acid group. The Cbz group's reliable removal under specific conditions, most notably catalytic hydrogenolysis, makes it an ideal choice for multi-step synthetic campaigns[1].

This molecule exists as two enantiomers, (R) and (S), and as a racemic mixture. The stereochemistry at the C3 position is critical, as the biological activity of a final drug compound is often dependent on a specific three-dimensional arrangement to properly interact with chiral targets like enzymes and receptors[1].

Chemical Identity and Physicochemical Properties

Correctly identifying the specific form of 1-N-Cbz-pyrrolidine-3-carboxylic acid is paramount for experimental reproducibility and sourcing. The CAS (Chemical Abstracts Service) number is the universally accepted unique identifier.

| Identifier | (S)-Enantiomer | (R)-Enantiomer | Racemic Mixture |

| IUPAC Name | (3S)-1-(phenylmethoxycarbonyl)pyrrolidine-3-carboxylic acid[3] | (3R)-1-(phenylmethoxycarbonyl)pyrrolidine-3-carboxylic acid[][5] | 1-[(benzyloxy)carbonyl]-3-pyrrolidinecarboxylic acid[6] |

| CAS Number | 192214-00-9[3][7] | 192214-06-5[][5][8] | 188527-21-1[6][9][10] |

| Molecular Formula | C₁₃H₁₅NO₄[3][7] | C₁₃H₁₅NO₄[5] | C₁₃H₁₅NO₄[6][10] |

| Molecular Weight | 249.26 g/mol [3][7] | 249.27 g/mol [5] | 249.26 g/mol [9][11] |

| Canonical SMILES | C1CN(C[C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2[3] | O=C(O)[C@@H]1CCN(C(=O)OCC2=CC=CC=C2)C1[5] | C1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2[] |

| InChI Key | JSASVUTVTRNJHA-NSHDSACASA-N[3] | JSASVUTVTRNJHA-LLVKDONJSA-N[][5] | JSASVUTVTRNJHA-UHFFFAOYSA-N[6][10] |

| Physical Form | Solid[5] | Solid[5] | Solid[6] |

| Purity (Typical) | ≥95% | ≥95%[5] | ≥97%[6] |

Synthesis and Workflow Analysis

The preparation of 1-N-Cbz-pyrrolidine-3-carboxylic acid is a foundational procedure in organic synthesis. The most direct method involves the protection of the commercially available pyrrolidine-3-carboxylic acid.

General Synthetic Workflow

The synthesis is a straightforward N-protection reaction. The workflow illustrates the transformation from the starting material to the final protected product.

Sources

- 1. (R)-1-Cbz-pyrrolidine-3-carboxylic Acid|CAS 192214-06-5 [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid | C13H15NO4 | CID 15813593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 1-N-Cbz-Pyrrolidine-3-carboxylic acid | 188527-21-1 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. CAS#:192214-06-5 | (R)-1-N-Cbz-Pyrrolidine-3-carboxylic acid | Chemsrc [chemsrc.com]

- 9. scbt.com [scbt.com]

- 10. 1-[(BENZYLOXY)CARBONYL]PYRROLIDINE-3-CARBOXYLIC ACID | CAS 188527-21-1 [matrix-fine-chemicals.com]

- 11. China 1-N-CBZ-PYRROLIDINE-3-CARBOXYLIC ACID - AFINE CHEMICALS LIMITED [sunsirs.com]

A Technical Guide to the Biological Activity of 1-N-Cbz-pyrrolidine-3-carboxylic Acid Derivatives: From Scaffold to Therapeutic Target

Abstract

The pyrrolidine ring represents one of the most valuable and frequently utilized scaffolds in modern medicinal chemistry. Its inherent three-dimensionality, stereochemical complexity, and synthetic tractability make it a cornerstone of drug design. This technical guide focuses on derivatives of 1-N-Cbz-pyrrolidine-3-carboxylic acid, a versatile chiral building block that serves as a gateway to a vast chemical space with profound biological implications. We will dissect the structural features that imbue this scaffold with its privileged status, explore the diverse range of therapeutic targets modulated by its derivatives, and delve into the structure-activity relationships (SAR) that govern their potency and selectivity. Furthermore, this guide provides detailed experimental workflows and protocols for the discovery and characterization of novel bioactive agents, offering researchers and drug development professionals a comprehensive resource grounded in established scientific principles.

The 1-N-Cbz-pyrrolidine-3-carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

The utility of 1-N-Cbz-pyrrolidine-3-carboxylic acid as a starting material stems from the distinct roles of its three primary components: the pyrrolidine ring, the N-Cbz protecting group, and the C3-carboxylic acid.

The Pyrrolidine Ring: Stereochemistry and Conformational Dynamics

Unlike flat aromatic rings, the five-membered, sp³-hybridized pyrrolidine ring is non-planar.[1][2] This feature, often described as "puckering" or "pseudorotation," allows substituents to adopt specific spatial vectors, which is critical for precise interaction with the chiral binding sites of biological targets like enzymes and receptors.[1] The stereochemistry at the 3-position, whether (R) or (S), is a fundamental determinant of biological recognition, where one enantiomer may exhibit potent therapeutic activity while the other is significantly less active or even inert.[1] This enantioselectivity is paramount in drug design, ensuring that synthetic molecules achieve optimal interaction with their intended targets.[1]

The Role of the Carbobenzyloxy (Cbz) Protecting Group

The Carbobenzyloxy (Cbz or Z) group is a robust carbamate protecting group for the pyrrolidine nitrogen. Its primary function is to render the nitrogen atom non-nucleophilic and non-basic.[1] This is essential during synthesis, preventing the amine from engaging in undesirable side reactions while the carboxylic acid moiety is being modified.[1] The Cbz group is stable under a wide array of reaction conditions but can be reliably removed when desired, most commonly through catalytic hydrogenolysis.

The Carboxylic Acid Handle: A Gateway to Diversification

The carboxylic acid at the C3 position is the primary point of chemical modification. It serves as a versatile "handle" for creating extensive libraries of derivatives, most commonly through the formation of amide bonds. By coupling the acid with a diverse range of amines, researchers can systematically explore the chemical space around the core scaffold to optimize binding affinity, selectivity, and pharmacokinetic properties.

A Spectrum of Biological Activities and Therapeutic Targets

Derivatives of the 1-N-Cbz-pyrrolidine-3-carboxylic acid scaffold have been shown to modulate a wide array of biological targets, demonstrating their broad therapeutic potential.

Antitubercular Agents: Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA)

One of the most well-documented applications is in the development of novel antituberculosis agents. Pyrrolidine carboxamides, derived from the core scaffold, have been identified as potent inhibitors of InhA, a key enzyme in the Mycobacterium tuberculosis fatty acid synthesis pathway.[3] High-throughput screening followed by synthetic optimization has led to the discovery of compounds with significant potency against this validated drug target, offering a promising avenue to combat multidrug-resistant tuberculosis.[3]

Neurological Applications: Modulation of Ionotropic Glutamate Receptors (iGluRs)

In the realm of neuroscience, analogues based on a (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid scaffold act as competitive antagonists for ionotropic glutamate receptors (iGluRs).[4] These receptors are crucial for synaptic transmission in the central nervous system, and their modulation is a key strategy for treating a variety of neurological and psychiatric disorders. The rigid, stereochemically defined pyrrolidine core allows for the precise positioning of pharmacophoric elements necessary for high-affinity binding to iGluR subtypes.[4]

Metabolic Disorders: Agonism of PPAR and GPR40 Receptors

Certain 4-benzylpyrrolidine-3-carboxylic acid derivatives have been developed as potent dual agonists for peroxisome proliferator-activated receptors PPARα and PPARγ.[2] These nuclear receptors are central regulators of glucose and lipid metabolism, making them important targets for the treatment of type 2 diabetes and dyslipidemia.[2] Other derivatives have been shown to act as agonists for G-protein coupled receptor 40 (GPR40), another key target for type 2 diabetes.[2]

Oncology: Scaffolds for PARP Inhibitors

The pyrrolidine scaffold has been successfully incorporated into the design of potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an important enzyme involved in DNA repair.[1] PARP inhibitors are an established class of anticancer agents, particularly for tumors with specific DNA repair deficiencies, such as those with BRCA mutations.

Combating Antibiotic Resistance: Inhibition of Aminoglycoside Modifying Enzymes

Pyrrolidine-based structures have also been investigated as inhibitors of enzymes that confer antibiotic resistance. Specifically, pyrrolidine pentamine derivatives have been shown to inhibit aminoglycoside 6′-N-acetyltransferase type Ib (AAC(6′)-Ib), an enzyme that inactivates aminoglycoside antibiotics.[5] Inhibiting this enzyme can restore the efficacy of existing antibiotics against resistant bacterial strains.

Structure-Activity Relationship (SAR) Studies: Decoding Molecular Determinants

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of medicinal chemistry. For pyrrolidine derivatives, SAR studies have revealed several key principles.

The Critical Impact of Stereochemistry

As mentioned, stereochemistry is paramount. In the case of InhA inhibitors, resolving racemic mixtures of pyrrolidine carboxamides revealed that typically only one enantiomer is active.[3] This highlights the importance of stereocontrolled synthesis to produce enantiomerically pure compounds, maximizing therapeutic effect and minimizing potential off-target effects from the inactive enantiomer.

Case Study: SAR of Pyrrolidine Carboxamides as InhA Inhibitors

A study on pyrrolidine carboxamides as InhA inhibitors provides an excellent example of SAR.[3] Starting with a parent compound (s1), modifications were made to the appended phenyl ring to probe the enzyme's binding pocket.

| Compound ID | Substitution on Phenyl Ring | Relative Potency (IC50) | Key SAR Insight |

| s1 | Unsubstituted | ~10 µM | Baseline compound for comparison. |

| para-series | Halo, OEt, OPh at para-position | Decreased Activity | Suggests steric hindrance at the bottom of the hydrophobic binding pocket. |

| s4 | 3-Bromo | Improved Activity | Indicates tolerance and potential favorable interactions in the meta-position. |

| d11 | 3,5-Dichloro | Significantly Improved Activity | Demonstrates that multiple meta-substituents can substantially enhance binding affinity. |

| p31 | Fused Aromatic Ring (Anthracene) | ~1.39 µM | Shows that extending the hydrophobic surface can dramatically increase potency. |

This table summarizes general findings from He, X. et al. (2007) to illustrate SAR principles.[3]

The clear takeaway is that the InhA binding site is sensitive to substitution patterns, disfavoring bulky groups at the para-position while rewarding hydrophobicity and specific electronic features at the meta-positions.

Experimental Workflows for Discovery and Characterization

The discovery of novel bioactive pyrrolidine derivatives often follows a systematic workflow from initial library synthesis to detailed biochemical characterization.

Workflow for Lead Discovery: From Library Synthesis to In-Situ Screening

A highly efficient method for lead discovery involves the parallel synthesis of a focused library of compounds in a microtiter plate format, followed directly by biological screening without purification. This approach accelerates the discovery cycle.

Caption: Workflow for lead discovery using parallel synthesis and in-situ screening.

Protocol: High-Throughput Screening of a Pyrrolidine Carboxamide Library for InhA Inhibition

This protocol is adapted from methodologies used to discover InhA inhibitors.[3]

Objective: To identify initial "hit" compounds from a crude, parallel-synthesized library that inhibit InhA enzyme activity.

Materials:

-

96-well microtiter plates containing the unpurified, synthesized pyrrolidine carboxamide derivatives in DMF.

-

InhA enzyme stock solution.

-

NADH stock solution.

-

2-trans-dodecenoyl-CoA (DD-CoA) substrate stock solution.

-

Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.5).

-

Microplate spectrophotometer capable of reading absorbance at 340 nm.

Methodology:

-

Compound Plate Preparation:

-

In a new 96-well assay plate, transfer a small aliquot (e.g., 1 µL) of each crude reaction mixture from the synthesis plate.

-

Add Assay Buffer to each well to achieve the final desired screening concentration (e.g., 15 µM), ensuring the final DMF concentration is low (e.g., <0.5% v/v) to avoid enzyme inhibition.[3]

-

-

Enzyme and Cofactor Addition:

-

Prepare a master mix of InhA enzyme and NADH in Assay Buffer.

-

Add the master mix to each well of the assay plate containing the compounds.

-

Include positive controls (no inhibitor) and negative controls (no enzyme).

-

-

Pre-incubation:

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the DD-CoA substrate to all wells.

-

-

Kinetic Measurement:

-

Immediately place the plate in a microplate reader.

-

Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes). The rate of NADH oxidation (decrease in A340) is proportional to InhA activity.

-

-

Data Analysis:

-

Calculate the initial rate (V₀) for each reaction.

-

Determine the percent inhibition for each compound relative to the positive control (uninhibited reaction).

-

% Inhibition = [1 - (Rate_compound / Rate_control)] * 100

-

Compounds showing inhibition above a predefined threshold (e.g., >50%) are identified as hits for follow-up studies.

-

Protocol: General Enzyme Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of a purified compound required to inhibit 50% of the target enzyme's activity (IC50).

Methodology:

-

Compound Serial Dilution:

-

Prepare a series of dilutions of the purified hit compound in a 96-well plate (e.g., 10 concentrations, 3-fold dilutions starting from 100 µM).

-

-

Assay Setup:

-

Add the enzyme and cofactor (if required) to all wells.

-

Incubate for a set period (e.g., 15 minutes).

-

-

Reaction Initiation:

-

Add the substrate to initiate the reaction.

-

-

Data Collection:

-

Measure the reaction rate as previously described.

-

-

IC50 Calculation:

-

Plot the reaction rate (or % inhibition) as a function of the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

-

Synthesis and Derivatization Strategies

The primary synthetic route for creating libraries from 1-N-Cbz-pyrrolidine-3-carboxylic acid is through amide bond formation.

Amide Bond Formation: The Primary Derivatization Route

This reaction couples the carboxylic acid with a primary or secondary amine. It requires an activating agent (coupling reagent) to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. Common coupling reagents include HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU, often used with a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) to neutralize the acid formed during the reaction.[3]

Caption: General synthetic scheme for creating amide derivatives.

Conclusion

The 1-N-Cbz-pyrrolidine-3-carboxylic acid scaffold is a testament to the power of privileged structures in drug discovery. Its inherent stereochemical and conformational properties, combined with its synthetic accessibility, provide an exceptional starting point for developing potent and selective modulators of diverse biological targets. From infectious diseases and neurological disorders to cancer and metabolic conditions, derivatives of this scaffold continue to emerge as promising therapeutic candidates. The systematic application of parallel synthesis, in-situ screening, and detailed SAR analysis provides a robust framework for unlocking the full potential of this versatile chemical entity.

References

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

-

Gámez-Montaño, R., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available at: [Link]

-

He, X., et al. (2007). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]

-

Kayser, S., et al. (2020). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid Analogues Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. ACS Chemical Neuroscience. Available at: [Link]

-

Tran, C. M., et al. (2021). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules. Available at: [Link]

Sources

- 1. (R)-1-Cbz-pyrrolidine-3-carboxylic Acid|CAS 192214-06-5 [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselective Synthesis of New (2 S,3 R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid Analogues Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

1-N-Cbz-pyrrolidine-3-carboxylic acid mechanism of action

An In-Depth Technical Guide to the Mechanistic Applications of 1-N-Cbz-pyrrolidine-3-carboxylic Acid in Drug Discovery

Introduction

1-N-Cbz-pyrrolidine-3-carboxylic acid, a chiral synthetic building block, has emerged as a pivotal scaffold in medicinal chemistry. While not possessing a significant intrinsic biological activity itself, its rigid, three-dimensional structure and versatile chemical handles make it an ideal starting point for the rational design of potent and selective inhibitors of various key enzymatic targets. This guide provides a comprehensive overview of the mechanistic applications of this compound, focusing on its role in the development of inhibitors for prolyl-4-hydroxylase (P4H), glutamate carboxypeptidase II (GCPII), and the SARS-CoV-2 main protease (Mpro). We will delve into the specific mechanisms of action of the derivative compounds and the experimental workflows used to characterize them.

The Structural Advantage of the 1-N-Cbz-pyrrolidine-3-carboxylic Acid Scaffold

The utility of 1-N-Cbz-pyrrolidine-3-carboxylic acid in drug design stems from several key structural features:

-

Rigid Pyrrolidine Ring: The five-membered ring provides a conformationally constrained backbone, reducing the entropic penalty upon binding to a target protein and often leading to higher affinity.

-

Chirality: The stereocenter at the 3-position allows for stereospecific interactions with the chiral environment of an enzyme's active site, contributing to selectivity.

-

Carboxylic Acid Group: This functional group can act as a key hydrogen bond donor or acceptor, or as a metal-coordinating group, crucial for anchoring the inhibitor within the active site.

-

Cbz Protecting Group: The benzyloxycarbonyl (Cbz) group on the nitrogen protects the amine during synthesis and can be readily removed or modified to introduce further diversity and target-specific interactions.

These features collectively make 1-N-Cbz-pyrrolidine-3-carboxylic acid a privileged scaffold for generating libraries of compounds for screening against various therapeutic targets.

I. Inhibition of Prolyl-4-hydroxylase (P4H): A Therapeutic Strategy for Fibrosis

Prolyl-4-hydroxylase is a critical enzyme in the post-translational modification of collagen, catalyzing the hydroxylation of proline residues. This step is essential for the proper folding and stability of collagen triple helices. Overactivity of P4H is implicated in various fibrotic diseases, making it an attractive therapeutic target.

Mechanism of Action of P4H Inhibitors Derived from 1-N-Cbz-pyrrolidine-3-carboxylic Acid

Derivatives of 1-N-Cbz-pyrrolidine-3-carboxylic acid have been developed as potent P4H inhibitors. The general mechanism of action for these inhibitors involves:

-

Active Site Mimicry: The pyrrolidine ring mimics the proline substrate of P4H.

-

Coordination with the Active Site Iron: The carboxylic acid moiety, often in conjunction with other functional groups introduced through modification of the scaffold, chelates the ferrous (Fe2+) ion in the active site of P4H. This coordination is critical for the enzyme's catalytic activity, and its disruption by the inhibitor effectively blocks the hydroxylation of proline residues in procollagen.

-

Competitive Inhibition: By binding to the active site, these inhibitors compete with the proline substrate, preventing its hydroxylation and subsequent collagen maturation.

Experimental Workflow for Characterizing P4H Inhibitors

The following workflow outlines the key steps in identifying and characterizing P4H inhibitors based on the 1-N-Cbz-pyrrolidine-3-carboxylic acid scaffold.

Figure 1: Experimental workflow for the development of P4H inhibitors.

Step-by-Step Protocol: Recombinant P4H Enzyme Assay

-

Expression and Purification: Express recombinant human P4H (e.g., in an insect cell system) and purify the enzyme complex.

-

Assay Components: Prepare an assay buffer containing the purified P4H, a synthetic procollagen peptide substrate, FeSO4, 2-oxoglutarate, and ascorbate.

-

Inhibitor Preparation: Serially dilute the test compounds derived from 1-N-Cbz-pyrrolidine-3-carboxylic acid to a range of concentrations.

-

Reaction Initiation: Add the test compounds to the assay mixture and initiate the reaction by adding the peptide substrate.

-

Detection: The P4H reaction consumes 2-oxoglutarate and produces succinate. The amount of succinate produced can be quantified using a coupled enzymatic reaction that leads to a fluorescent or colorimetric signal.

-

IC50 Determination: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

II. Inhibition of Glutamate Carboxypeptidase II (GCPII): A Target for Neurological Disorders

Glutamate carboxypeptidase II (GCPII), also known as prostate-specific membrane antigen (PSMA), is a membrane-bound enzyme that is highly expressed in the prostate and the nervous system. In the brain, GCPII hydrolyzes N-acetylaspartylglutamate (NAAG) to produce glutamate. Over-activation of this pathway can lead to excessive glutamate levels, contributing to excitotoxicity in various neurological conditions, including stroke and neuropathic pain.

Mechanism of Action of GCPII Inhibitors Derived from 1-N-Cbz-pyrrolidine-3-carboxylic Acid

The design of GCPII inhibitors based on the 1-N-Cbz-pyrrolidine-3-carboxylic acid scaffold leverages its ability to mimic the glutamate portion of the endogenous substrate, NAAG. The mechanism of these inhibitors is centered around:

-

Active Site Recognition: The pyrrolidine ring and its carboxylic acid group fit into the S1' binding pocket of GCPII, which normally accommodates the glutamate residue of the substrate.

-

Zinc Chelation: GCPII is a zinc metalloenzyme. The carboxylic acid of the inhibitor, often in concert with other strategically placed functional groups, coordinates with the two zinc ions in the active site. This strong interaction is a key determinant of inhibitory potency.

-

Competitive Inhibition: By occupying the active site and chelating the catalytic zinc ions, the inhibitor prevents the binding and hydrolysis of NAAG.

Signaling Pathway Targeted by GCPII Inhibitors

Figure 2: Inhibition of the GCPII pathway to reduce excitotoxicity.

Quantitative Data for Exemplary GCPII Inhibitors

| Compound Scaffold | Target | IC50 (nM) | Reference |

| 1-N-Cbz-pyrrolidine-3-carboxylic acid derivative | GCPII | 0.2 - 10 | |

| 2-(phosphonomethyl)pentanedioic acid (2-PMPA) | GCPII | 0.3 |

III. Inhibition of SARS-CoV-2 Main Protease (Mpro): A Strategy Against COVID-19

The SARS-CoV-2 main protease (Mpro), also known as 3CLpro, is an essential enzyme for the replication of the virus. It cleaves viral polyproteins into functional proteins required for viral assembly. Due to its critical role and conservation across coronaviruses, Mpro is a prime target for antiviral drug development.

Mechanism of Action of Mpro Inhibitors Derived from 1-N-Cbz-pyrrolidine-3-carboxylic Acid

Recent research has explored the use of 1-N-Cbz-pyrrolidine-3-carboxylic acid derivatives as covalent inhibitors of Mpro. The mechanism of action involves:

-

Substrate Binding Pocket Occupancy: The pyrrolidine scaffold is designed to fit into the substrate-binding pockets of Mpro.

-

Covalent Bond Formation: A reactive "warhead" (e.g., an aldehyde or a Michael acceptor) is incorporated into the inhibitor structure. This warhead forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.

-

Irreversible Inhibition: The formation of this covalent bond leads to the irreversible inactivation of the enzyme, thereby halting viral polyprotein processing and replication.

Logical Relationship in Covalent Mpro Inhibitor Design

Figure 3: Design logic for covalent Mpro inhibitors.

Conclusion

1-N-Cbz-pyrrolidine-3-carboxylic acid stands out as a highly valuable and versatile scaffold in modern drug discovery. Its inherent structural and chemical properties provide a robust foundation for the design of potent and selective inhibitors against a range of clinically relevant enzymes. The mechanisms of action of its derivatives, whether through competitive inhibition and metal chelation in the cases of P4H and GCPII, or through covalent modification of the SARS-CoV-2 Mpro, highlight the adaptability of this scaffold. The continued exploration of derivatives based on 1-N-Cbz-pyrrolidine-3-carboxylic acid holds significant promise for the development of novel therapeutics for fibrosis, neurological disorders, and viral infections.

References

-

Myllyharju, J. & Kivirikko, K. I. Collagens, modifying enzymes and their mutations in humans, flies and worms. Trends in Genetics20 , 33-43 (2004). [Link]

-

Philipp, S. et al. Discovery of Novel Potent and Orally Bioavailable Prolyl-4-hydroxylase Domain 2 (PHD2) Inhibitors. Journal of Medicinal Chemistry59 , 8394-8411 (2016). [Link]

-

Pinto, A., Szot, P. & Gajda, Z. Glutamate carboxypeptidase II in diagnosis and therapy of neurological disorders. Trends in Molecular Medicine23 , 945-958 (2017). [Link]

-

Navrátil, M. et al. Glutamate Carboxypeptidase II: A Target for the Treatment of Neurological and Other Disorders. Current Medicinal Chemistry21 , 3118-3136 (2014). [Link]

-

Zhang, L. et al. Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved α-ketoamide inhibitors. Science368 , 409-412 (2020). [Link]

The Convergence of Protection and Conformation: A Technical History of 1-N-Cbz-pyrrolidine-3-carboxylic acid

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Significance

In the landscape of medicinal chemistry and drug discovery, the pyrrolidine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of natural products and clinically approved pharmaceuticals.[1] Its non-planar, three-dimensional structure offers a distinct advantage over flat aromatic rings, enabling molecules to explore pharmacophore space with greater efficiency.[2] Within this important class of heterocycles, pyrrolidine-3-carboxylic acid, a constrained β-proline analogue, has emerged as a particularly valuable chiral building block.[3][4][5] Its utility is profoundly enhanced by the strategic use of protecting groups, among which the Carboxybenzyl (Cbz or Z) group has played a pivotal historical and practical role. This guide provides a detailed technical exploration of the discovery and history of 1-N-Cbz-pyrrolidine-3-carboxylic acid, tracing the convergence of two key chemical innovations—amine protection and stereocontrolled synthesis—that gave rise to this vital synthetic intermediate.

PART 1: The Genesis of Amine Protection - The Carboxybenzyl (Cbz) Group

The story of 1-N-Cbz-pyrrolidine-3-carboxylic acid begins not with the pyrrolidine ring itself, but with the solution to a fundamental challenge in peptide chemistry. In the early 20th century, the synthesis of peptides with a defined sequence was an intractable problem due to the dual reactivity of amino acids.[6] Attempts to form a peptide bond would invariably lead to uncontrolled polymerization.

The breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the Carboxybenzyl (Cbz) protecting group .[6] By reacting an amino acid with benzyl chloroformate under alkaline conditions (a variation of the Schotten-Baumann reaction), they could effectively "mask" the nucleophilic amine as a much less reactive carbamate.[7][8] This Cbz group proved to be robust, stable to various conditions required for peptide coupling, yet ingeniously designed for mild removal by catalytic hydrogenolysis.[6][7] This pioneering work laid the foundation for modern, controlled peptide synthesis and introduced a tool that would become indispensable in organic chemistry.

The Chemistry of Cbz Protection and Deprotection

The success of the Cbz group is rooted in its chemical properties. It is stable in the presence of bases and mild acids, providing a wide window for subsequent chemical transformations on other parts of the molecule.[7] This orthogonality is a cornerstone of multi-step synthesis.[7]

-

Protection: The introduction of the Cbz group is a standard and efficient transformation, typically involving the reaction of the parent amine with benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium carbonate or sodium bicarbonate to neutralize the HCl generated.[7][8]

-

Deprotection: The removal of the Cbz group is most famously achieved through catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst). This reaction is clean, with the byproducts being the deprotected amine, toluene, and carbon dioxide.[6]

PART 2: Synthesis of the Core Scaffold - Pyrrolidine-3-Carboxylic Acid

While the Cbz group provided the means to control the amine, the synthesis of the pyrrolidine-3-carboxylic acid core itself presented its own set of challenges, particularly concerning stereocontrol. The development of methods to access this scaffold, especially in an enantiomerically pure form, has been a significant area of research.

Early approaches often relied on multi-step sequences from readily available starting materials. Over time, more sophisticated and efficient strategies have been developed, which can be broadly categorized as follows:

-

Chiral Pool Synthesis: This strategy leverages naturally occurring chiral molecules. For instance, derivatives of the proteinogenic amino acid L-proline or 4-hydroxy-L-proline can be chemically manipulated to yield the desired pyrrolidine-3-carboxylic acid structure.[9] This approach provides a reliable route to enantiomerically pure material.

-

Asymmetric Synthesis: These methods build the chiral pyrrolidine ring from achiral or prochiral precursors using a chiral catalyst to control the stereochemical outcome.[7] Notable examples include:

-

Organocatalytic Michael Additions: Enantioselective Michael addition reactions of nitroalkanes to 4-oxo-2-enoates have been developed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids in a concise, two-step process.[3][10][11]

-

1,3-Dipolar Cycloadditions: The reaction between azomethine ylides and electron-deficient alkenes is a powerful method for constructing the pyrrolidine ring with control over multiple stereocenters.[2]

-

PART 3: The Union - Synthesis and Application of 1-N-Cbz-pyrrolidine-3-carboxylic acid

The combination of Cbz protection technology and synthetic routes to pyrrolidine-3-carboxylic acid created a versatile and powerful building block for drug discovery. While a singular, seminal publication marking the "discovery" of 1-N-Cbz-pyrrolidine-3-carboxylic acid is not readily apparent from early literature, its emergence can be seen as a logical and necessary step in the evolution of synthetic chemistry, particularly for creating constrained amino acid analogues for peptide and peptidomimetic research.[12][13]

The compound, available in both (R) and (S) enantiomeric forms (CAS 192214-06-5 and 192214-00-9, respectively), serves as a key intermediate where the nitrogen is deactivated to allow for selective manipulation of the carboxylic acid functionality.[7][14][15]

Key Synthetic Methodologies

The preparation of 1-N-Cbz-pyrrolidine-3-carboxylic acid can be achieved through two primary pathways, illustrated by the workflow diagram below.

Caption: Synthetic pathways to 1-N-Cbz-pyrrolidine-3-carboxylic acid.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the target compound.

Protocol 1: N-Cbz Protection of a Pre-existing Pyrrolidine-3-carboxylic acid [7]

This is the most direct method, assuming the unprotected pyrrolidine-3-carboxylic acid is available.

Caption: Workflow for N-Cbz protection.

Step-by-Step Methodology:

-

Dissolution: Dissolve pyrrolidine-3-carboxylic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.[6]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Wash the reaction mixture with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The product should precipitate or form an oil.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Protocol 2: Synthesis of (R)-1-N-Cbz-pyrrolidine-3-carboxylic acid via Oxidation [16]

This protocol starts from the corresponding Cbz-protected alcohol, which can be derived from a chiral pool starting material.

Sources

- 1. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

- 2. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. (R)-1-Cbz-pyrrolidine-3-carboxylic Acid|CAS 192214-06-5 [benchchem.com]

- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Proline Analogues - Enamine [enamine.net]

- 13. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

- 15. scbt.com [scbt.com]

- 16. 1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)easter, (R) | 192214-06-5 [chemicalbook.com]

Unlocking New Frontiers: A Technical Guide to the Research Potential of 1-N-Cbz-pyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The ever-evolving landscape of drug discovery and materials science continually seeks versatile molecular scaffolds that offer a unique combination of stereochemical complexity, synthetic tractability, and functional potential. Among these, the chiral pyrrolidine framework has emerged as a privileged motif, with 1-N-Cbz-pyrrolidine-3-carboxylic acid standing out as a cornerstone building block. Its inherent three-dimensionality, a departure from the flat aromatic rings that have historically dominated medicinal chemistry, provides access to a broader chemical space, enabling novel interactions with biological targets.[1][2][3][4][[“]][6] This in-depth technical guide explores the untapped research potential of this valuable compound, offering a roadmap for its application in cutting-edge areas of scientific inquiry.

The strategic placement of the carbobenzyloxy (Cbz) protecting group on the nitrogen atom is pivotal. It renders the nitrogen non-nucleophilic and non-basic, thereby preventing unwanted side reactions during the functionalization of the carboxylic acid group.[6] This robust protection, coupled with well-established deprotection protocols, typically involving catalytic hydrogenolysis, provides the synthetic flexibility required for multi-step syntheses.[6]

This guide will delve into three burgeoning research domains where 1-N-Cbz-pyrrolidine-3-carboxylic acid can serve as a critical starting material: the development of novel therapeutics for cancer and neurodegenerative diseases, the design of innovative antiviral agents, and the synthesis of advanced functional materials.

Therapeutic Frontiers: From Oncology to Neurodegeneration

The unique conformational constraints of the pyrrolidine ring make it an ideal scaffold for designing molecules that can selectively interact with the intricate binding sites of enzymes and receptors implicated in various diseases.[1][2][3][4][[“]]

CXCR4 Antagonists in Oncology

The chemokine receptor CXCR4 is a key player in cancer metastasis, making it a high-value target for therapeutic intervention.[3][4][7][8] Pyrrolidine-based structures have shown significant promise as CXCR4 antagonists.[3][4][7] The synthesis of potent CXCR4 antagonists can be initiated from 1-N-Cbz-pyrrolidine-3-carboxylic acid, leveraging its chiral backbone to achieve the desired stereochemistry for optimal receptor binding.

A representative synthetic approach involves the amidation of the carboxylic acid, followed by further functionalization to introduce moieties that can effectively block the CXCL12-binding site of the CXCR4 receptor. The non-planar nature of the pyrrolidine ring allows for the precise spatial orientation of these functional groups, enhancing binding affinity and selectivity.[1][2][3][4][[“]]

Experimental Protocol: Synthesis of a Pyrrolidine-Based CXCR4 Antagonist Precursor

Objective: To synthesize a key intermediate for a novel CXCR4 antagonist from (R)-1-N-Cbz-pyrrolidine-3-carboxylic acid.

Materials:

-

(R)-1-N-Cbz-pyrrolidine-3-carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

A primary amine (e.g., 4-fluorobenzylamine)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve (R)-1-N-Cbz-pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Add the primary amine (1.1 eq) and continue stirring at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired amide.

Expected Outcome: A chiral amide with the pyrrolidine scaffold, which can be further elaborated to a potent CXCR4 antagonist.

Modulators of Neuroinflammation in Alzheimer's Disease

Neuroinflammation is a critical component in the pathology of Alzheimer's disease and other neurodegenerative disorders. The development of small molecules that can modulate inflammatory pathways in the central nervous system is a promising therapeutic strategy. The pyrrolidine scaffold, due to its ability to cross the blood-brain barrier, is an attractive starting point for the design of such agents.[9]

Research in this area could focus on synthesizing derivatives of 1-N-Cbz-pyrrolidine-3-carboxylic acid that are designed to inhibit key pro-inflammatory enzymes or receptors in the brain. The carboxylic acid can be converted to various functional groups, such as amides or esters, to tune the molecule's physicochemical properties for optimal brain penetration and target engagement.

Logical Workflow for Neuro-Therapeutic Agent Development

Caption: Workflow for developing pyrrolidine-based neuro-therapeutics.

Antiviral Drug Discovery: Targeting Viral Replication

The pyrrolidine ring is a common feature in many successful antiviral drugs.[3][4] Its ability to mimic the structure of natural nucleosides makes it a valuable scaffold for the design of inhibitors of viral polymerases and other enzymes essential for viral replication.[10][11][12][13]

Carbocyclic Nucleoside Analogs

1-N-Cbz-pyrrolidine-3-carboxylic acid can serve as a chiral precursor for the synthesis of carbocyclic nucleoside analogs. These compounds, where a cyclopentane ring replaces the furanose sugar of natural nucleosides, often exhibit enhanced metabolic stability and potent antiviral activity.[10][11] The synthesis of these analogs involves the stereoselective introduction of a nucleobase mimic onto the pyrrolidine ring.

Key Synthetic Transformation: 1,3-Dipolar Cycloaddition

A powerful method for constructing highly substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles.[14][15][16][17][18] This reaction allows for the creation of multiple stereocenters in a single step with high levels of control.

Caption: The 1,3-dipolar cycloaddition for pyrrolidine synthesis.

Advanced Materials Science: Engineering Functional Polymers

Beyond its applications in medicine, the rigid and chiral nature of the pyrrolidine ring makes 1-N-Cbz-pyrrolidine-3-carboxylic acid an intriguing monomer for the synthesis of advanced functional materials.

Chiral Polyamides for Separation Technologies

The incorporation of chiral units into polymer backbones can lead to materials with unique properties, such as the ability to selectively recognize and separate enantiomers. Polyamides synthesized from 1-N-Cbz-pyrrolidine-3-carboxylic acid and various diamines could find applications in chiral chromatography and membrane-based separation technologies.[19][20]

The synthesis of these polyamides would involve the polycondensation of the diacid derivative of the pyrrolidine monomer with a suitable diamine. The properties of the resulting polymer, such as its thermal stability, mechanical strength, and chiral recognition capabilities, would be highly dependent on the choice of the diamine and the overall polymer architecture.

Table 1: Potential Diamine Monomers for Polyamide Synthesis

| Diamine Monomer | Expected Polymer Properties | Potential Applications |

| 1,6-Hexanediamine | Flexible, semi-crystalline | Chiral fibers, films |

| p-Phenylenediamine | Rigid, high thermal stability | High-performance membranes |

| 4,4'-Oxydianiline | Enhanced solubility and processability | Gas separation membranes |

Emerging Application: PROTACs

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that hijack the cell's own protein degradation machinery to eliminate disease-causing proteins.[21][22][23][24][][26] A PROTAC molecule consists of two ligands connected by a linker: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. The pyrrolidine scaffold is an attractive component for the linker due to its conformational rigidity, which can help to pre-organize the two ligands for optimal ternary complex formation.

1-N-Cbz-pyrrolidine-3-carboxylic acid can be used as a starting point to construct the linker component of a PROTAC. The carboxylic acid provides a handle for attaching one of the ligands, while the nitrogen atom, after deprotection, can be used to connect the other ligand.

Conceptual Diagram of a Pyrrolidine-Based PROTAC

Caption: Structure of a PROTAC with a pyrrolidine linker.

Conclusion

1-N-Cbz-pyrrolidine-3-carboxylic acid is far more than a simple chiral building block. Its unique structural and chemical properties make it a versatile platform for innovation across a spectrum of scientific disciplines. From the development of next-generation therapeutics for cancer and neurodegenerative diseases to the creation of advanced functional materials and the pioneering of novel therapeutic modalities like PROTACs, the research potential of this remarkable molecule is vast and largely untapped. This guide has provided a glimpse into these exciting frontiers, offering both the conceptual framework and the practical starting points for researchers to embark on their own explorations. The continued investigation of 1-N-Cbz-pyrrolidine-3-carboxylic acid and its derivatives is poised to unlock new scientific discoveries and technological advancements for years to come.

References

- Li Petri, G., Spano, V., & D’Anca, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875.

- Li Petri, G., Spano, V., & D’Anca, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(34).

- Poyraz, S., Dondas, H. A., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.

- Poyraz, S., Dondas, H. A., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.

- Li Petri, G., Spano, V., & D’Anca, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer.

- Li, Y., et al. (2020). Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. European Journal of Medicinal Chemistry, 205, 112537.

- Al-Zoubi, R. M., & Al-Jammal, W. K. (2021). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 9, 706915.

- Request PDF. (2025). Synthesis of enantiomerically pure 4-substituted pyrrolidin-3-ols via asymmetric 1,3-dipolar cycloaddition.

- Jeong, L. S., et al. (1995). The enantioselective synthesis of an important intermediate to the antiviral, (–)-carbovir. Tetrahedron Letters, 36(4), 567-570.

- Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. (2025). RSC Publishing.

- Wang, Y., et al. (2016). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides.

- Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863-909.